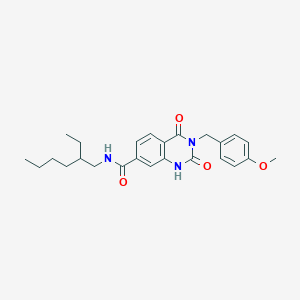![molecular formula C22H23N3O2S B11447443 13-ethyl-13-methyl-6-phenyl-5-prop-2-enylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B11447443.png)
13-ethyl-13-methyl-6-phenyl-5-prop-2-enylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “13-ethyl-13-methyl-6-phenyl-5-prop-2-enylsulfanyl-12-oxa-2,4,6-triazatricyclo[84003,8]tetradeca-1,3(8),4,9-tetraen-7-one” is a complex organic molecule characterized by its unique tricyclic structure This compound features a combination of various functional groups, including an ethyl group, a methyl group, a phenyl group, a prop-2-enylsulfanyl group, and an oxa-triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “13-ethyl-13-methyl-6-phenyl-5-prop-2-enylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazatricyclo framework, followed by the introduction of the ethyl, methyl, phenyl, and prop-2-enylsulfanyl groups. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound “13-ethyl-13-methyl-6-phenyl-5-prop-2-enylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one” can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazatricyclo framework can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s potential bioactivity can be explored. Its triazatricyclo framework may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated. Its ability to undergo various chemical reactions suggests it could be modified to enhance its pharmacological activity.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of “13-ethyl-13-methyl-6-phenyl-5-prop-2-enylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatricyclo derivatives with different substituents. Examples include:
- 13-ethyl-13-methyl-6-phenyl-5-prop-2-enylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
- This compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its tricyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23N3O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
13-ethyl-13-methyl-6-phenyl-5-prop-2-enylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one |
InChI |
InChI=1S/C22H23N3O2S/c1-4-11-28-21-24-19-17(20(26)25(21)16-9-7-6-8-10-16)12-15-14-27-22(3,5-2)13-18(15)23-19/h4,6-10,12H,1,5,11,13-14H2,2-3H3 |
InChI Key |
RBTHLMWTIAPHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)SCC=C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[9-(Propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl]diphenol](/img/structure/B11447368.png)
![6-(butylamino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11447371.png)

![6-bromo-N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447378.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B11447382.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B11447383.png)
![2-methyl-8-(3-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11447387.png)
![2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11447392.png)
![6-bromo-N-(4-fluorophenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447403.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11447410.png)
![5-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11447413.png)
![6-chloro-2-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11447424.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B11447428.png)
